molecular formula C31H46ClNO11 B12307667 BenzoylmesaconineHydrochloride

BenzoylmesaconineHydrochloride

Cat. No.: B12307667
M. Wt: 644.1 g/mol
InChI Key: XRTSTRVVIFSUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BenzoylmesaconineHydrochloride: is a monoester alkaloid derived from the Aconitum species, particularly from processed aconite roots. It is known for its potent pharmacological activities, including analgesic and anti-inflammatory effects . This compound is primarily used in scientific research and has shown significant potential in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: BenzoylmesaconineHydrochloride is typically synthesized from aconite roots through a series of chemical reactions. The process involves the hydrolysis of diester-diterpene alkaloids like aconitine, mesaconitine, and hypaconitine into less toxic monoester alkaloids, including this compound . The extraction and purification process often employs high-performance liquid chromatography (HPLC) for quality control .

Industrial Production Methods: Industrial production of this compound involves the large-scale processing of aconite roots. The roots are subjected to various treatments such as immersion in salt water, coating with lime or ash, and heat treatment to reduce toxicity. The processed roots are then extracted, and the compound is purified using HPLC .

Chemical Reactions Analysis

Types of Reactions: BenzoylmesaconineHydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Chemistry: BenzoylmesaconineHydrochloride is used as a reference standard in the quality control of processed aconite roots and their products . It is also employed in the study of alkaloid chemistry and the development of analytical methods.

Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent. It has been shown to promote mitochondrial energy metabolism and increase survival in models of viral infection .

Medicine: The compound is investigated for its analgesic and anti-inflammatory properties. It is a key component in traditional Chinese medicine formulations like Wutou decoction, which is used to treat rheumatoid arthritis .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable compound for various industrial applications .

Comparison with Similar Compounds

  • Aconitine
  • Mesaconitine
  • Hypaconitine
  • Jesaconitine

Comparison: BenzoylmesaconineHydrochloride is unique among these compounds due to its lower toxicity and higher pharmacological activity. While other diester alkaloids like aconitine and mesaconitine are highly toxic, this compound is a monoester alkaloid with reduced toxicity, making it safer for therapeutic use .

Properties

Molecular Formula

C31H46ClNO11

Molecular Weight

644.1 g/mol

IUPAC Name

[3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride

InChI

InChI=1S/C31H43NO10.ClH.H2O/c1-32-14-27(15-38-2)18(33)11-19(39-3)30-17-12-28(35)20(40-4)13-29(36,21(24(30)32)22(41-5)23(27)30)31(17,37)26(28)42-25(34)16-9-7-6-8-10-16;;/h6-10,17-24,26,33,35-37H,11-15H2,1-5H3;1H;1H2

InChI Key

XRTSTRVVIFSUJU-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5(C6OC(=O)C7=CC=CC=C7)O)O)OC)O)OC)OC)O)COC.O.Cl

Origin of Product

United States

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